3-Cyclohepten-1-ol
Overview
Description
Scientific Research Applications
Chemical Synthesis and Molecular Recognition
3-Cyclohepten-1-ol plays a significant role in the field of chemical synthesis. For instance, its derivatives have been utilized in the regio- and stereoselective ring opening of [3.2.1] oxabicycles, providing access to polypropionate fragments with 1,3,5-syn,syn methyl groups (Lautens, Frutos, & Stammers, 1999). Moreover, certain cyclohepten-1-ol derivatives are used as chiral solvating agents in molecular recognition through NMR or fluorescence spectroscopy, effectively detecting isomers of α-substituted carboxylic acids, phosphoric acids, and unprotected amino acids (Khanvilkar & Bedekar, 2018).
Catalytic and Synthetic Applications
In catalysis, this compound is involved in iron-catalyzed reactions. Arylative and alkenylative ring-opening reactions of oxabicyclic alkenes with Grignard reagents occur in the presence of an iron(III) catalyst, yielding highly substituted this compound with high regio- and stereoselectivity (Nakamura, Matsuo, Inoue, & Nakamura, 2003). Similarly, the synthesis of seven-membered carbocyclic rings via microwave-assisted tandem cyclization and Claisen rearrangement processes utilizes 1-alkenyl-4-pentyn-1-ol systems, leading to substituted cyclohept-4-enone derivatives (Li, Kyne, & Ovaska, 2007).
Spectroscopy and Structural Analysis
This compound is also significant in spectroscopic studies. For example, high-resolution NMR spectroscopy has been used to study tricyclic non-alternant systems containing seven-membered rings, like dibenzo[cyclohepten-1-ol], providing insights into their molecular structures (Drake & Jones, 1981). Additionally, electron impact mass spectrometry of 3-cyclohexen-1-ol and related compounds has helped understand the retro Diels-Alder reaction and double bond migration in these molecules (Braem, Siles, Gülaçar, & Buchs, 1982).
Wine Research
In the field of wine research, derivatives of this compound have been identified as key components. For instance, a study identified a new conjugate, 3-S-cysteinylglycinehexan-1-ol (Cysgly-3-MH), in Sauvignon blanc grape juice. This compound, being an intermediate between cysteine and glutathione precursors of tropical thiol 3-mercaptohexan-1-ol (3-MH), plays a significant role in the aroma profile of wines (Capone, Pardon, Cordente, & Jeffery, 2011).
Conformational Studies and Hydrogen Bonding
Further research includes the examination of the conformational composition of related compounds such as 3-buten-1-ol, emphasizing the importance of intramolecular hydrogen bonding. These studies contribute to a deeper understanding of molecular interactions and structures (Bakke & Bjerkeseth, 1998).
Properties
IUPAC Name |
cyclohept-3-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1,3,7-8H,2,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKCLPUYZYGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311640 | |
Record name | 3-Cyclohepten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-17-3 | |
Record name | 3-Cyclohepten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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